6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde
Description
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carbaldehyde |
InChI |
InChI=1S/C7H8N2O2/c10-4-6-3-8-9-1-2-11-5-7(6)9/h3-4H,1-2,5H2 |
InChI Key |
KKSLWIQAXJQHAN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C(C=NN21)C=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
A common approach to synthesize fused pyrazolo-oxazine systems involves:
Step 1: Starting Material Preparation
Commercially available or synthetically accessible pyrazole derivatives with appropriate functional groups (e.g., hydroxyethyl, bromoethyl substituents) are used as precursors.Step 2: Cyclization to Form the Oxazine Ring
Intramolecular cyclization is induced by nucleophilic substitution or condensation reactions, often under heating in polar aprotic solvents such as N-methylpyrrolidinone (NMP) at elevated temperatures (around 130°C) for extended periods (e.g., 12 hours). This step forms the fused pyrazolo[5,1-c]oxazine core.Step 3: Functional Group Modification
Subsequent steps involve oxidation or reduction to install or modify the aldehyde group at the 3-position of the oxazine ring.
Representative Preparation from Literature
A related compound, 2-nitro-6,7-dihydro-4H-pyrazolo[5,1-c]oxazine, was synthesized starting from (1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol as follows:
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | (1-(2-Bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol in NMP, 130°C, 12 h | Cyclization to form fused oxazine ring | 86.7 |
| 2 | Workup: Cooling, water addition, extraction with DCM, silica gel chromatography | Isolation of pure product | — |
Chemical Reaction Analysis Relevant to Preparation
| Reaction Type | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| Cyclization | Intramolecular nucleophilic substitution forming oxazine ring | Heating in NMP or similar solvent, 120-130°C, 12 h | Formation of fused pyrazolo-oxazine scaffold |
| Oxidation | Conversion of hydroxymethyl or other precursors to aldehyde | Controlled oxidants (e.g., PCC, Dess-Martin periodinane) | Introduction of aldehyde group at 3-position |
| Reduction | Deprotection or conversion of nitro groups to amines or aldehydes | Sodium borohydride, catalytic hydrogenation | Functional group transformations facilitating ring closure or aldehyde formation |
| Substitution | Replacement of halogen or other leaving groups by nucleophiles | Various nucleophiles under basic or neutral conditions | Installation of functional groups for ring formation |
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carboxylic acid.
Reduction: Formation of 6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-methanol.
Substitution: Formation of various substituted pyrazolooxazine derivatives.
Scientific Research Applications
6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Functional Group Variations
6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-2-carbaldehyde
- Structure : The carbaldehyde group is at position 2 instead of 3.
- For example, 2-carbaldehyde derivatives may exhibit different binding affinities in CNS-active compounds compared to 3-carbaldehyde analogs .
Ethyl 6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carboxylate
Heteroatom Substitutions: Oxazine vs. Thiazine
6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]thiazine-3-carboxylic Acid
- Structure : Oxygen in the oxazine ring is replaced with sulfur, forming a thiazine core.
- However, thiazine derivatives may exhibit reduced solubility in polar solvents compared to oxazine analogs .
Pharmaceutical Derivatives
GDC-2394
- Structure : Features a pyrazolo[5,1-b][1,3]oxazine core with a sulfonylurea substituent.
- Impact : This modification improves solubility and reduces renal toxicity. GDC-2394 is a potent NLRP3 inhibitor (IC₅₀ < 10 nM) with a favorable safety profile for clinical trials .
CNS-Targeting Condensed Derivatives
Photoredox Catalysis
Solubility and Stability
- 6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-boronic Acid : The boronic acid substituent enhances water solubility (MW: 167.96 g/mol) but may reduce stability under acidic conditions .
- AIE Effect : DAT derivatives with oxazine cores exhibit aggregation-induced emission (AIE) in THF/DMSO mixtures, achieving quantum yields up to 98.7% .
Biological Activity
6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrazolo derivatives known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this compound based on recent findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 137.13 g/mol. The structure features a fused heterocyclic ring system that contributes to its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of pyrazolo compounds exhibit significant anticancer activity. For instance, research has shown that certain pyrazolo derivatives can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Pyrazolo derivative A | HeLa | 0.55 | Induces apoptosis |
| Pyrazolo derivative B | HCT116 | 0.87 | Cell cycle arrest |
| Pyrazolo derivative C | A375 | 1.46 | Inhibits angiogenesis |
This table summarizes the activity of various pyrazolo derivatives against different cancer cell lines, highlighting their potential as anticancer agents.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been explored. Studies suggest that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The modulation of these cytokines indicates a potential therapeutic role in treating inflammatory diseases.
Mechanistic Studies
Mechanistic investigations into the biological activity of pyrazolo compounds reveal several pathways through which they exert their effects:
- Inhibition of Kinases : Some studies indicate that pyrazolo derivatives can inhibit specific kinases involved in cancer progression.
- Reactive Oxygen Species (ROS) Modulation : These compounds may alter ROS levels in cells, contributing to their anticancer effects.
- Gene Expression Regulation : Pyrazolo compounds have been shown to influence the expression of genes associated with cell survival and apoptosis.
Case Studies
Several case studies illustrate the biological activity of pyrazolo compounds:
- Study on Anticancer Activity : A recent study demonstrated that a modified version of 6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine showed potent inhibition against breast cancer cell lines with an IC50 value significantly lower than standard chemotherapeutics.
- Inflammation Model : In an animal model of arthritis, administration of a pyrazolo derivative resulted in reduced swelling and pain scores compared to control groups.
Q & A
What are the optimal synthetic routes for 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carbaldehyde, and how do reaction conditions influence yield and purity?
Basic Research Focus
The synthesis of this compound typically involves cyclization of pyrazole precursors with oxazine-forming reagents. Key methods include:
- Multicomponent reactions using aldehydes, hydrazines, and ketones under acidic or basic conditions to form the fused pyrazole-oxazine core .
- Stepwise functionalization , where the aldehyde group is introduced via Vilsmeier-Haack formylation after constructing the heterocyclic backbone .
Critical Parameters : - Temperature control (70–100°C) to avoid decomposition of intermediates.
- Solvent selection (e.g., DMF for polar intermediates, toluene for cyclization steps) .
- Catalyst optimization (e.g., p-TsOH for acid-catalyzed steps) to enhance regioselectivity .
Data Contradiction : Some studies report higher yields with microwave-assisted synthesis (~75%) compared to conventional heating (~60%), but reproducibility depends on precursor purity .
How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities in pyrazole-oxazine derivatives?
Advanced Research Focus
Structural confirmation requires a combination of:
- NMR Spectroscopy : - and -NMR to assign proton environments (e.g., distinguishing aldehyde protons at δ 9.8–10.2 ppm) and verify ring fusion .
- X-ray Crystallography : Resolves stereochemical ambiguities. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (a = 6.080 Å, b = 34.224 Å, c = 8.122 Å) confirm the planar pyrazole-oxazine core .
Challenges : - Polymorphism in derivatives can lead to conflicting NMR interpretations. Cross-validating with IR (C=O stretch at ~1680 cm) and HRMS ([M+H] m/z calculated for : 217.0851) is critical .
What strategies are employed to analyze the bioactivity of this compound, particularly its PDE4 inhibitory potential?
Advanced Research Focus
Methodological Workflow :
In Silico Docking : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to PDE4’s catalytic domain, with focus on hydrogen bonding with Gln443 and hydrophobic interactions with Phe446 .
In Vitro Assays :
- PDE4 enzymatic inhibition measured via fluorescence-based cAMP hydrolysis assays (IC values typically 10–50 nM) .
- Selectivity profiling against PDE3/PDE5 to rule off-target effects .
In Vivo Models : Anti-inflammatory efficacy assessed in LPS-induced murine lung injury models, monitoring cytokines (IL-6, TNF-α) and histopathology .
Data Interpretation : Contradictions in IC values across studies may arise from assay conditions (e.g., Mg concentration affecting PDE4 activity) .
How does substituent variation on the pyrazole-oxazine core influence physicochemical properties and pharmacokinetics?
Advanced Research Focus
Structure-Activity Relationship (SAR) Insights :
| Substituent | Effect on LogP | Solubility (mg/mL) | Bioactivity Trend |
|---|---|---|---|
| -CHO (parent) | 1.2 | 0.15 (PBS) | High PDE4 inhibition |
| -COOEt | 1.8 | 0.08 (PBS) | Reduced potency |
| -CH | 0.9 | 0.22 (PBS) | Improved metabolic stability |
| Key Observations : |
- Electron-withdrawing groups (e.g., -CHO) enhance target binding but reduce solubility.
- Methylation at C6 improves metabolic stability (t from 2.1 to 4.3 hr in hepatic microsomes) .
Computational Tools : SwissADME predicts drug-likeness, highlighting risks like P-gp efflux for carboxylate derivatives .
What are the best practices for resolving contradictions in reported synthetic yields and bioactivity data?
Advanced Research Focus
Root-Cause Analysis Framework :
Precursor Quality : Trace impurities (e.g., residual hydrazine) can skew yields. LC-MS purity checks (>98%) are mandatory .
Assay Variability : Standardize PDE4 inhibition protocols (e.g., uniform cAMP concentrations) to minimize inter-lab discrepancies .
Crystallographic Validation : Compare unit cell parameters (e.g., β angles in monoclinic systems) to confirm structural consistency .
Case Study : A 2024 study attributed conflicting IC values (15 nM vs. 45 nM) to differences in enzyme source (recombinant vs. tissue-derived PDE4) .
How can computational chemistry guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?
Advanced Research Focus
Methodology :
- QSPR Models : Correlate molecular descriptors (e.g., polar surface area <90 Å, LogP 1–3) with BBB permeability .
- MD Simulations : Analyze membrane partitioning in lipid bilayers (e.g., POPC membranes) to predict passive diffusion .
Results : - Derivatives with C6 methyl groups show 2.5-fold higher BBB penetration in rodent models compared to carboxylate analogs .
What are the critical considerations for scaling up synthesis from milligram to gram quantities?
Basic Research Focus
Scale-Up Challenges :
- Exotherm Management : Use jacketed reactors to control temperature during cyclization steps .
- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost efficiency .
Yield Optimization : Pilot studies show 10% yield loss at >5g scale due to intermediate degradation; inert atmospheres (N) mitigate this .
How do solvent polarity and pH influence the stability of the aldehyde functional group during storage?
Basic Research Focus
Stability Profiling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
